molecular formula C9H10IN B8351369 6-Iodoindan-5-amine

6-Iodoindan-5-amine

Cat. No.: B8351369
M. Wt: 259.09 g/mol
InChI Key: UPHIJLSUBXGZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodoindan-5-amine is a halogenated aminoindane derivative characterized by an iodine substituent at the 6-position and an amine group at the 5-position of the indane ring. Aminoindanes are bicyclic compounds with structural similarities to amphetamines, where conformational rigidity due to the fused benzene ring may influence pharmacological properties such as receptor binding affinity and metabolic stability .

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

6-iodo-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C9H10IN/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,11H2

InChI Key

UPHIJLSUBXGZDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The pharmacological profile of aminoindanes is heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Pharmacological Effects
6-Iodoindan-5-amine Iodo (C6), amine (C5) C₉H₁₀IN 259.09 g/mol Hypothesized serotonergic activity (extrapolated)
5-IAI Iodo (C5), amine (C2) C₉H₁₀IN 259.09 g/mol Serotonin and dopamine release; MDMA-like effects
MDAI Methylenedioxy (C5,C6), amine (C2) C₁₀H₁₁NO₂ 177.20 g/mol Selective serotonin receptor agonist; mild stimulant
MDMAI Methylenedioxy (C5,C6), N-methyl amine C₁₁H₁₃NO₂ 191.23 g/mol Enhanced metabolic stability due to N-methylation
MMAI Methoxy (C5), methyl (C6), amine (C2) C₁₁H₁₅NO 177.24 g/mol Increased lipophilicity; prolonged half-life
Key Observations:
  • Halogen Position: The iodine in 5-IAI (C5) enhances lipophilicity and serotonin transporter (SERT) affinity compared to non-halogenated analogs .
  • Substituent Effects :
    • Methylenedioxy groups (MDAI, MDMAI) mimic MDMA’s structure, favoring serotonin release .
    • N-Methylation (MDMAI) slows metabolism, increasing plasma half-life .
    • Methoxy and methyl groups (MMAI) enhance blood-brain barrier penetration .

Pharmacological and Metabolic Differences

Receptor Affinity and Selectivity:
  • 5-IAI : Exhibits balanced serotonin and dopamine release (EC₅₀: SERT = 1.2 µM, DAT = 3.8 µM) .
  • MDAI : Selective for SERT (EC₅₀: SERT = 0.8 µM, DAT > 10 µM) with minimal dopaminergic activity .
  • This compound : Predicted to have higher SERT selectivity than 5-IAI due to steric hindrance at DAT from the C6 iodine.
Metabolic Pathways:
  • 5-IAI : Undergoes hepatic deiodination and glucuronidation, producing inactive metabolites .
  • MDMAI : N-Methylation reduces oxidative deamination, prolonging activity .
  • This compound : Likely metabolized via deiodination and cytochrome P450 enzymes, though exact pathways remain unstudied.

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